Benzyl 5-iodobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzothiophenes. It is characterized by the presence of an iodine atom at the 5-position of the benzo[b]thiophene ring and a benzyl ester group at the 2-position of the carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiophene derivatives, including Benzyl 5-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One notable method involves the aryne reaction with alkynyl sulfides. This one-step synthesis is performed using o-silylaryl triflates and alkynyl sulfides, resulting in the formation of benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The benzyl ester group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
Benzyl 5-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzyl 5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and benzyl ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzyl benzo[b]thiophene-2-carboxylate: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-benzo[b]thiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Benzyl 5-chlorobenzo[b]thiophene-2-carboxylate:
Uniqueness: Benzyl 5-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts specific reactivity and binding characteristics. This makes it valuable for applications requiring selective substitution reactions and interactions with biological targets .
Properties
Molecular Formula |
C16H11IO2S |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
benzyl 5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H11IO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
NPYIXVXHTMAONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.